1-Amino-3-(3-methoxyphenyl)propan-2-ol
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Overview
Description
1-Amino-3-(3-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO2 It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a propane backbone
Synthetic Routes and Reaction Conditions:
Aromatic Amination and Alcohol Addition:
Condensation and Reduction:
Industrial Production Methods: The industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These methods are optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted amines.
Scientific Research Applications
1-Amino-3-(3-methoxyphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP) or other secondary messengers.
Comparison with Similar Compounds
- 2-Amino-3-(3-methoxyphenyl)propan-1-ol
- 3-Amino-3-(3-methoxyphenyl)propan-1-ol
Comparison:
- Structural Differences: The position of the amino and hydroxyl groups varies among these compounds, leading to differences in their chemical properties and reactivity.
- Unique Features: 1-Amino-3-(3-methoxyphenyl)propan-2-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and synthetic utility .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-amino-3-(3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-13-10-4-2-3-8(6-10)5-9(12)7-11/h2-4,6,9,12H,5,7,11H2,1H3 |
InChI Key |
WDAQWUSTFZLBOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CN)O |
Origin of Product |
United States |
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